![molecular formula C19H21N3 B1596962 1,3-Dibenzyl-5-cyanohexahydropyrimidine CAS No. 86236-77-3](/img/structure/B1596962.png)
1,3-Dibenzyl-5-cyanohexahydropyrimidine
Overview
Description
1,3-Dibenzyl-5-cyanohexahydropyrimidine is a chemical compound with the molecular formula C19H21N3 . It has a molecular weight of 291.398 g/mol . This compound is a specialty product for proteomics research .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dibenzyl-1,3-diazinane-5-carbonitrile . The SMILES representation is C1C (CN (CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C#N .Physical And Chemical Properties Analysis
The melting point of this compound is between 77°C to 82°C .Scientific Research Applications
Medicinal Chemistry Applications
The structural manipulation of pyrimidine derivatives showcases their significant role in drug discovery and development. For instance, the study of dihydropyrimidine calcium channel blockers reveals the potential of dihydropyrimidine-based compounds as antihypertensive agents, highlighting their pharmacological importance (Atwal et al., 1991). Such findings can be pivotal for designing new therapeutic agents using 1,3-Dibenzyl-5-cyanohexahydropyrimidine as a core structure.
Biochemical Research
The role of dihydropyrimidine dehydrogenase in the metabolism of fluoropyrimidines, a class of chemotherapeutic agents, underscores the biochemical significance of pyrimidine derivatives. Understanding the enzyme's interaction with such compounds can inform the development of safer and more effective cancer therapies (Lu et al., 1993). This knowledge can be leveraged in studying this compound's biochemical applications, particularly in drug metabolism and toxicity studies.
properties
IUPAC Name |
1,3-dibenzyl-1,3-diazinane-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-11-19-14-21(12-17-7-3-1-4-8-17)16-22(15-19)13-18-9-5-2-6-10-18/h1-10,19H,12-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQOOQJPHTEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384472 | |
Record name | SBB058033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
86236-77-3 | |
Record name | SBB058033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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